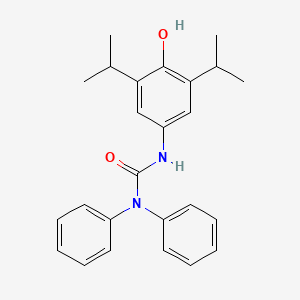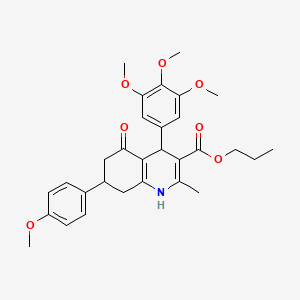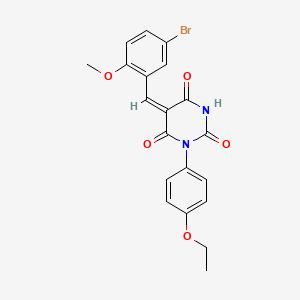
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as MMMPQ, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. MMMPQ is a quinoline derivative that has been synthesized through various methods and has shown promising results in scientific studies.
作用機序
The mechanism of action of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of tumor cell growth. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and behavior. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor cell growth, and the induction of apoptosis. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and behavior. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages and limitations for lab experiments. One advantage is that 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been synthesized through various methods, which allows for the selection of the most suitable method for the specific experiment. Another advantage is that 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. One limitation is that the mechanism of action of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has not been extensively studied in vivo, which limits the understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. One future direction is the further investigation of its mechanism of action, which could lead to the development of new drugs with improved pharmacological properties. Another future direction is the study of its potential use in the treatment of various types of cancer, which could lead to the development of new cancer therapies. Additionally, the study of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in vivo could provide a better understanding of its potential therapeutic applications.
合成法
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Skraup synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone to form a quinoline derivative. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a catalyst to form a quinoline derivative. The Vilsmeier-Haack reaction involves the reaction of an amine with a carbonyl compound in the presence of a Vilsmeier reagent to form a quinoline derivative. These methods have been used to synthesize 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline with varying yields and purity.
科学的研究の応用
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been studied for its potential use in various fields of research, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have an affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. In cancer research, 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have antitumor activity and has been studied for its potential use in the treatment of various types of cancer. In drug discovery, 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
6-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-5-4-8-19(11-12)17-9-13(2)15-10-14(20-3)6-7-16(15)18-17/h6-7,9-10,12H,4-5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMWEYNCHFAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)

![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)


![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)


![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)